5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
IUPAC Name: 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
Molecular Formula: C₁₈H₂₀N₄O₅S
Molecular Weight: 392.44 g/mol
This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles have diverse applications due to their unique properties.
Preparation Methods
Synthetic Routes::
Click Chemistry Approach:
Amide Formation:
Sulfonamide Formation:
- While not widely produced industrially, research labs synthesize this compound for specific applications.
Chemical Reactions Analysis
Oxidation: The ethoxy groups can undergo oxidation to form corresponding ketones.
Reduction: Reduction of the triazole ring or the amide carbonyl group.
Substitution: Ethoxy groups can be replaced by other substituents.
Common Reagents: Copper catalysts (for CuAAC), reducing agents (e.g., NaBH₄), and Lewis acids (for sulfonamide formation).
Major Products: The desired compound itself, along with intermediates.
Scientific Research Applications
Medicine: Investigated as a potential anticancer agent due to its triazole scaffold.
Chemistry: Used in click chemistry and bioconjugation strategies.
Biology: May serve as a probe for specific protein targets.
Industry: Limited applications, but potential for drug development.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H24N6O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(4-ethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O4/c1-3-30-15-11-9-14(10-12-15)23-21(29)19-20(22)27(26-25-19)13-18(28)24-16-7-5-6-8-17(16)31-4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
LPLCBNCVKAXFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OCC)N |
Origin of Product |
United States |
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